molecular formula C3H2N4 B14130904 N,N'-Dicyanomethanimidamide CAS No. 89302-48-7

N,N'-Dicyanomethanimidamide

Cat. No.: B14130904
CAS No.: 89302-48-7
M. Wt: 94.08 g/mol
InChI Key: NJHCPCRPKUJTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dicyanomethanimidamide is a specialized organic compound characterized by a methanimidamide backbone (HN=C(NR₂)-NR₂) substituted with two cyano (-C≡N) groups. Methanimidamides are amidine derivatives, where the central carbon is bonded to two amine groups and an imine group.

Key inferred properties:

  • Molecular formula: Likely C₃H₄N₄ (if both amines are substituted with cyano groups).
  • Reactivity: The electron-withdrawing cyano groups activate the amidine core for nucleophilic attacks, facilitating applications in cross-coupling reactions or as ligands in catalysis.
  • Stability: Cyano groups may increase thermal stability compared to non-cyano analogs but could introduce sensitivity to hydrolysis under acidic/basic conditions .

Properties

CAS No.

89302-48-7

Molecular Formula

C3H2N4

Molecular Weight

94.08 g/mol

IUPAC Name

N,N'-dicyanomethanimidamide

InChI

InChI=1S/C3H2N4/c4-1-6-3-7-2-5/h3H,(H,6,7)

InChI Key

NJHCPCRPKUJTPB-UHFFFAOYSA-N

Canonical SMILES

C(=NC#N)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dicyanomethanimidamide typically involves the reaction of cyanogen chloride with guanidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Raw Material Mixing: Cyanogen chloride and guanidine derivatives are mixed in a suitable solvent such as acetonitrile.

    Synthetic Reaction: The mixture is heated to a specific temperature (usually around 50-70°C) to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N,N’-Dicyanomethanimidamide.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dicyanomethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyanomethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups in N,N’-Dicyanomethanimidamide can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine or amide functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

N,N’-Dicyanomethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Dicyanomethanimidamide involves its interaction with specific molecular targets. The cyano groups in the compound can form strong interactions with nucleophilic sites in enzymes and other proteins, leading to inhibition of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N,N'-Dicyanomethanimidamide with structurally related amidines and methanimidamides, based on substituent effects, reactivity, and applications.

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide (CAS 39263-34-8)

  • Structure: Contains a nitrophenyl and cyano group on the amidine core.
  • Molecular Weight : 241.25 g/mol (C₁₁H₁₁N₅O₂).
  • Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, enhancing electrophilicity at the amidine nitrogen. Used in medicinal chemistry as a precursor for kinase inhibitors, unlike N,N'-Dicyanomethanimidamide, which lacks aromaticity.
  • Synthetic Utility : Reacts with amines to form heterocycles via intramolecular cyclization .

N,N'-Diphenylethanimidamide (CAS 621-09-0)

  • Structure : Ethanimidamide substituted with phenyl groups.
  • Molecular Weight : 210.27 g/mol (C₁₄H₁₄N₂).
  • Key Differences: Phenyl groups provide steric bulk, reducing reactivity compared to cyano-substituted analogs. Primarily used in coordination chemistry as a ligand for transition metals (e.g., Cu, Pd).
  • Safety : Causes skin irritation and requires careful handling under inert atmospheres .

Methanimidamide, N'-(4-Amino-2,6-dichlorophenyl)-N,N-dimethyl (CAS N/A)

  • Structure : Dichlorophenyl and dimethylamine substituents.
  • Molecular Weight : ~245.12 g/mol (C₉H₁₀Cl₂N₄).
  • Key Differences: Chlorine atoms increase lipophilicity, making it suitable for agrochemical applications (e.g., herbicides). Less electrophilic than cyano analogs due to weaker electron-withdrawing effects of Cl .

(E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide (CAS 102669-53-4)

  • Structure: Ethanimidamide with a cyanophenyl group.
  • Molecular Weight : 187.24 g/mol (C₁₁H₁₃N₃).
  • Key Differences :
    • The ethenimidamide backbone (C=C-N) offers conjugation, enabling applications in photodynamic therapy.
    • Demonstrated in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reactivity Profile
N,N'-Dicyanomethanimidamide C₃H₄N₄ (inferred) ~108.09 -C≡N, -NH₂ Catalysis, polymer chemistry High electrophilicity
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide C₁₁H₁₁N₅O₂ 241.25 -C≡N, -NO₂, -N(CH₃)₂ Kinase inhibitors Nitro-enhanced reactivity
N,N'-Diphenylethanimidamide C₁₄H₁₄N₂ 210.27 -C₆H₅ Metal ligand, coordination chemistry Steric hindrance limits reactions
N'-(4-Amino-2,6-dichlorophenyl)-N,N-dimethylmethanimidamide C₉H₁₀Cl₂N₄ ~245.12 -Cl, -NH₂ Agrochemicals Moderate electrophilicity

Research Findings and Trends

  • Synthetic Routes: Cyano-substituted methanimidamides are often synthesized via condensation of cyanamides with aldehydes or ketones under acidic conditions .
  • Thermal Stability: Cyano groups improve thermal stability (decomposition >200°C) compared to alkyl-substituted analogs (e.g., N,N'-Dimethylacetamidine decomposes at ~150°C) .
  • Toxicity: Amidines with cyano/nitro groups show higher acute toxicity (e.g., LD₅₀ ~200 mg/kg in rodents) compared to phenyl-substituted analogs (LD₅₀ >500 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.